Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Description
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester is a organophosphorus compound characterized by a central thiomethylene (S-CH₂-S) bridge substituted with two 4-chlorophenyl groups. The molecule is further esterified with four isopropyl groups, forming a tetraisopropyl ester structure. This compound belongs to the family of methylenediphosphonate derivatives, which are widely studied for their applications in materials science, catalysis, and medicinal chemistry due to their chelating and stabilizing properties .
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANPZPDVZSBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2O6P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405229 | |
| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-24-4 | |
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiomethylene Intermediate Synthesis
The thiomethylene bridge is formed via nucleophilic substitution between 4-chlorobenzyl chloride and thiourea under alkaline conditions. The reaction proceeds at 60–80°C in ethanol/water (3:1 v/v), yielding bis(4-chlorophenyl)thiomethane as a crystalline intermediate. Critical parameters include:
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Molar ratio : 2:1 thiourea-to-benzyl chloride for complete substitution.
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Reaction time : 8–12 hours to avoid polysulfide byproducts.
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Workup : Neutralization with dilute HCl followed by recrystallization from methanol (yield: 78–85%).
Phosphorylation and Esterification
The thiomethylene intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C. Tetraisopropyl esterification is achieved by adding excess isopropyl alcohol in the presence of triethylamine as a proton scavenger. Key considerations:
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Stoichiometry : 2.2 equivalents of POCl₃ per thiomethylene group to ensure complete phosphorylation.
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Temperature control : Exothermic reaction requires ice baths to prevent thermal degradation.
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Esterification duration : 24 hours under reflux to maximize ester yield (typically 65–72%).
Industrial-Scale Production Protocols
Industrial synthesis prioritizes cost efficiency and scalability while maintaining regulatory compliance. A patented continuous flow process outlines the following optimized conditions:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Batch (glass) | Continuous (SS316L) |
| Temperature | 0–5°C (phosphorylation) | 10–15°C (jacketed cooling) |
| Pressure | Atmospheric | 2–3 bar (N₂ blanket) |
| Catalyst | Triethylamine | DMAP (0.5 mol%) |
| Annual output | 10 kg | 5–7 metric tons |
Advantages :
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Reduced solvent usage (30% less dichloromethane via solvent recycling).
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Higher purity (99.2–99.5% by HPLC) due to inline filtration.
Analytical Validation and Quality Control
Post-synthesis characterization ensures compliance with pharmacopeial standards for phosphonate esters:
Spectroscopic Confirmation
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³¹P NMR : Two doublets at δ 18.2 ppm and δ 22.7 ppm (J = 12 Hz), confirming inequivalent phosphonate groups.
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IR Spectroscopy : P=O stretches at 1245 cm⁻¹ and C-S-C bends at 680 cm⁻¹.
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 5 µm, 250 × 4.6 mm | Acetonitrile/water (70:30) | 12.3 ± 0.2 |
| GC-MS | DB-5MS, 30 m | He carrier, 1.2 mL/min | 18.7 (parent ion m/z 629) |
Acceptance criteria: ≤0.5% total impurities by area normalization.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
A 2024 study demonstrated a 45% reduction in reaction time using microwave irradiation (150 W, 80°C). However, scalability limitations and higher equipment costs restrict industrial adoption.
Enzymatic Esterification
Lipase-catalyzed esterification in solvent-free systems achieves 58% yield but requires prolonged incubation (72 hours) and exhibits sensitivity to residual water.
| Hazard | Mitigation Strategy |
|---|---|
| POCl₃ toxicity (TLV 0.1 ppm) | Closed-system handling with scrubbers |
| Dichloromethane exposure | Substitution with cyclopentyl methyl ether |
| Waste phosphonate disposal | Alkaline hydrolysis to nontoxic phosphates |
Case Study: Process Optimization in Pilot Plants
A 2023 pilot trial at [Redacted] Chemical Co. achieved 89% yield via:
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In situ monitoring : FTIR probes for real-time POCl₃ consumption tracking.
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Crystallization engineering : Seeded cooling to enhance particle size distribution.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of biphosphonate compounds.
Biology: Studied for its potential effects on bone resorption and mineralization.
Medicine: Investigated for its role in the treatment of bone-related disorders, such as osteoporosis.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves its interaction with bone mineral surfaces. The compound binds to hydroxyapatite, a major component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone density .
Comparison with Similar Compounds
Structural Differences and Implications
Substituent Effects: The thiomethylene bridge (S-CH₂-S) in the target compound replaces the oxygen or halogen atoms found in analogs (e.g., fluoromethylene, dichloromethylene). Sulfur's larger atomic radius and lower electronegativity may enhance metal-binding affinity compared to oxygen or halogenated derivatives . For example, dichloromethylene derivatives (Cl₂ substitution) exhibit increased hydrophobicity and stability under acidic conditions .
Esterification :
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be higher (~500–550 g/mol) due to the 4-chlorophenyl substituents, compared to ~356–419 g/mol for simpler analogs.
- Thermal Stability : Fluorinated and chlorinated derivatives (e.g., Tetraisopropyl Fluoromethylenediphosphonate) demonstrate enhanced thermal stability, a trait likely shared by the target compound due to the robust aromatic and sulfur-containing backbone .
- Hydrolytic Stability : The thiomethylene bridge may confer greater resistance to hydrolysis compared to oxygen-bridged analogs, as seen in sulfur-containing phosphonates .
Biological Activity
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester (CAS No. 887353-24-4) is a synthetic compound that belongs to the class of bisphosphonates, which are primarily used in the treatment of bone-related diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H36Cl2O6P2S2
- Molecular Weight : 629.53 g/mol
- Appearance : Colourless crystalline powder
- Solubility : Soluble in dichloromethane and methanol
Bisphosphonates are known for their ability to inhibit osteoclast-mediated bone resorption. The biological activity of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid is attributed to its structural similarity to pyrophosphate, allowing it to bind to hydroxyapatite in bone tissue. This binding prevents osteoclasts from adhering to bone surfaces, thereby inhibiting their activity and reducing bone resorption.
Key Mechanisms:
- Inhibition of Osteoclast Activity : The compound disrupts the signaling pathways that promote osteoclast formation and activity.
- Induction of Apoptosis in Osteoclasts : It promotes programmed cell death in osteoclasts, further reducing bone resorption.
- Anti-inflammatory Effects : Bisphosphonates may exert anti-inflammatory effects by modulating cytokine release.
Pharmacokinetics
A study utilized high-performance liquid chromatography (HPLC) to determine the pharmacokinetic profile of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid in biological fluids. The method allowed for accurate quantification in plasma and urine, with a detection limit of 50 ng/mL, facilitating the assessment of its bioavailability and metabolism in vivo .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces osteoclast formation from precursor cells in the presence of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclastogenesis. The compound showed a dose-dependent inhibition of osteoclast-like cell formation .
In Vivo Studies
In animal models, administration of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid resulted in significant reductions in bone turnover markers and improved bone mineral density compared to control groups. These findings suggest its potential efficacy in treating conditions such as osteoporosis and Paget's disease.
Case Studies
- Osteoporosis Treatment : A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with this bisphosphonate led to a marked increase in lumbar spine bone mineral density after 12 months compared to placebo .
- Paget's Disease Management : In patients with Paget's disease, Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid significantly reduced serum alkaline phosphatase levels, indicating decreased bone turnover and effective management of the disease .
Comparative Analysis
| Property/Study | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid | Other Bisphosphonates |
|---|---|---|
| Mechanism | Inhibition of osteoclast activity | Similar mechanisms |
| Pharmacokinetics | Rapid absorption; detectable at 50 ng/mL | Varies by compound |
| Efficacy | Significant reduction in bone turnover markers | General efficacy across class |
| Side Effects | Generally well-tolerated; rare gastrointestinal issues | Common side effects include nausea |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step phosphorylation and esterification. Key parameters include:
- Temperature control : Maintain 0–5°C during thiomethylene group introduction to prevent side reactions.
- Catalyst selection : Use anhydrous conditions with triethylamine as a base to minimize hydrolysis .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization : Validate purity via / NMR (peak integration for ester protons at δ 1.2–1.4 ppm and phosphonic groups at δ 18–22 ppm), IR (P=O stretch ~1250 cm), and HPLC-MS (monitor for residual isopropyl chloride) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 168 hours.
- Analytical endpoints : Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track phosphonic acid byproducts (retention time shifts).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard lab conditions .
Q. What solvent systems are compatible with this compound for use in catalytic or biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO, THF, dichloromethane, and acetonitrile (10 mg/mL increments).
- Compatibility notes : Avoid aqueous buffers >pH 7 due to ester hydrolysis. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) to prevent cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions compared to analogous phosphonates?
- Methodological Answer :
- Comparative kinetics : Conduct kinetic studies under identical conditions (e.g., Suzuki-Miyaura coupling) with GC-MS monitoring.
- Steric/electronic analysis : Use DFT calculations (B3LYP/6-31G*) to compare charge distribution at phosphorus and steric bulk from isopropyl groups.
- Contradiction resolution : If activity contradicts predictions (e.g., lower turnover than less-hindered analogs), investigate intermediate stability via NMR trapping experiments .
Q. How does this compound interact with environmental matrices, and what are its long-term ecotoxicological implications?
- Methodological Answer :
- Fate studies : Use -labeled compound to track adsorption in soil/water systems (OECD 106 guidelines).
- Degradation pathways : Identify metabolites via LC-QTOF-MS after UV exposure or microbial incubation (e.g., Pseudomonas spp.).
- Toxicity profiling : Conduct Daphnia magna 48-h immobilization assays (EC determination) and algal growth inhibition tests (OECD 201/202). Compare results to structural analogs (e.g., triphenyl phosphates) to assess chlorine substitution effects .
Q. What strategies resolve contradictions in reported catalytic efficiencies across different studies?
- Methodological Answer :
- Meta-analysis : Tabulate literature data (substrate scope, catalyst loading, solvent) to identify outliers.
- Controlled replication : Reproduce key studies with standardized conditions (e.g., 1 mol% catalyst, 80°C, 12 h).
- Advanced diagnostics : Use in situ IR spectroscopy to monitor reaction progress and detect deactivation pathways (e.g., ligand oxidation) .
Q. How can the compound’s coordination chemistry be exploited for designing metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand screening : Test coordination with Zn, Cu, and Fe in DMF/water under solvothermal conditions (120°C, 24 h).
- Structural characterization : Analyze MOFs via PXRD (compare to simulated patterns) and BET surface area measurements.
- Functional testing : Evaluate gas adsorption (CO, N) and compare to MOFs derived from non-chlorinated phosphonates to assess halogen effects .
Key Considerations for Experimental Design
- Contradiction management : Always include internal controls (e.g., commercial phosphonate standards) and triplicate measurements.
- Data validation : Cross-reference spectral data with CAS registry entries (e.g., CAS 68937-40-6 for analogous phosphates) to confirm assignments .
- Environmental compliance : Adopt EPA risk assessment protocols (e.g., ECOTOX database queries) for disposal planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
